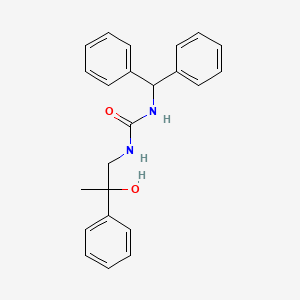

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea

Description

Properties

IUPAC Name |

1-benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2/c1-23(27,20-15-9-4-10-16-20)17-24-22(26)25-21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16,21,27H,17H2,1H3,(H2,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULDFIWOBWNOJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea , a structural analog of known Calcium Sensing Receptor (CaSR) modulators and CNS-active urea derivatives.

The synthesis is designed around a convergent strategy to maximize yield and minimize purification bottlenecks. Unlike linear approaches that build the urea core early, this pathway prioritizes the separate construction of the chiral amino-alcohol fragment and the lipophilic benzhydryl moiety, coupling them in the final step.

Key Technical Advantages of this Route:

-

Regiocontrol: Utilizes steric bias to ensure exclusive formation of the primary amine during epoxide ring-opening.

-

Safety Profile: Employs Triphosgene (BTC) as a solid-state phosgene equivalent for in situ isocyanate generation, avoiding the handling of gaseous phosgene or unstable isolated isocyanates.

-

Scalability: Intermediates are crystalline solids, reducing reliance on chromatographic purification.

Retrosynthetic Analysis

The target molecule is disconnected at the urea linkage (

-

Fragment A (Benzhydrylamine): Commercially available or synthesized via reductive amination of benzophenone.

-

Fragment B (Amino-alcohol): Synthesized via the regioselective aminolysis of

-methylstyrene oxide.

Pathway Visualization (DOT)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the urea core.

Phase 1: Synthesis of Fragment B (Amino-Alcohol)

Objective: Synthesis of 1-amino-2-phenylpropan-2-ol. Critical Quality Attribute (CQA): Regioselectivity of the epoxide opening.

Mechanism & Rationale

The reaction utilizes

-

Thermodynamic Control: Attack at the benzylic position is electronically favored but sterically hindered.

-

Kinetic Control: Under basic conditions (ammonia in methanol), steric factors dominate. The nucleophile attacks the less substituted primary carbon , yielding the desired primary amine with a tertiary alcohol.

Detailed Protocol

Reagents:

- -Methylstyrene oxide (CAS: 2085-88-3)

-

Ammonia (7N solution in Methanol)

-

Solvent: Methanol (anhydrous)

Step-by-Step:

-

Charge: In a pressure-rated vessel (bomb or sealed tube), dissolve

-methylstyrene oxide (10.0 g, 74.5 mmol) in Methanol (50 mL). -

Addition: Cool the solution to 0°C. Slowly add 7N Ammonia in Methanol (50 mL, ~5 eq). The excess ammonia is crucial to prevent dimerization (reaction of the product amine with unreacted epoxide).

-

Reaction: Seal the vessel and heat to 60°C for 12 hours .

-

Note: Monitoring by TLC (10% MeOH/DCM) should show the disappearance of the non-polar epoxide (

) and appearance of the polar amine (

-

-

Workup: Cool to room temperature. Concentrate in vacuo to remove methanol and excess ammonia.

-

Purification: The residue is often a viscous oil. Dissolve in DCM (100 mL) and extract with 1N HCl (3 x 50 mL).

-

Isolation: Dry combined organics over

, filter, and concentrate.-

Yield Expectation: 85-90%

-

Characterization:

NMR should show a singlet for the methyl group (~1.5 ppm) and a characteristic ABX or singlet pattern for the

-

Phase 2: Urea Assembly via In Situ Isocyanate

Objective: Coupling Fragment A and Fragment B. Method: Triphosgene-mediated coupling.

Mechanism & Rationale

Direct reaction of amines with phosgene gas is hazardous. We utilize Triphosgene (Bis(trichloromethyl) carbonate) . One mole of Triphosgene decomposes to generate three moles of phosgene in situ.

-

Benzhydrylamine reacts with Triphosgene to form Benzhydryl Isocyanate .

-

The isocyanate (electrophile) is intercepted by 1-amino-2-phenylpropan-2-ol (nucleophile) to form the urea.

Detailed Protocol

Reagents:

-

Benzhydrylamine (CAS: 91-00-9)

-

Triphosgene (BTC)

-

Triethylamine (

) -

Fragment B (from Phase 1)

-

Solvent: Dichloromethane (DCM), anhydrous[5]

Step-by-Step:

-

Activation: In a dry 3-neck flask under Nitrogen, dissolve Triphosgene (1.0 g, 3.37 mmol, 0.35 eq) in DCM (20 mL). Cool to 0°C .[6]

-

Isocyanate Formation: Dissolve Benzhydrylamine (1.83 g, 10 mmol, 1.0 eq) and

(2.8 mL, 20 mmol) in DCM (10 mL). Add this solution dropwise to the Triphosgene over 30 minutes.-

Observation: White precipitate (

) will form. Stir at 0°C for 1 hour. This generates the Benzhydryl Isocyanate intermediate.

-

-

Coupling: Dissolve Fragment B (1.51 g, 10 mmol, 1.0 eq) in DCM (10 mL). Add this solution to the reaction mixture at 0°C.

-

Completion: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Validation: LC-MS should show peak

.

-

-

Workup: Quench with saturated

(50 mL). Separate phases. Wash organic layer with water and brine. -

Purification: The crude urea is often a solid. Recrystallize from Ethyl Acetate/Hexane (1:3) or purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

Experimental Workflow Diagram (DOT)

Figure 2: Integrated process flow for the convergent synthesis.

Analytical Specifications

To validate the synthesis, compare analytical data against these theoretical parameters derived from structural analogs (e.g., N-benzyl analogs).

| Parameter | Specification | Diagnostic Signal |

| Molecular Formula | - | |

| Molecular Weight | 360.46 g/mol | MS (ESI+): m/z 361.2 |

| Appearance | White crystalline solid | MP: Expected range 115–125°C |

| Urea protons | ||

| Benzhydryl CH | ||

| Methylene ( | ||

| Methyl ( | ||

| Aromatic |

Process Safety & Troubleshooting

Critical Safety Hazards

-

Triphosgene: While solid, it decomposes to phosgene upon heating or contact with nucleophiles. Always use a scrubber trap containing 20% NaOH solution connected to the reaction vent.

-

Epoxides:

-Methylstyrene oxide is a potential alkylating agent. Use gloves and work in a fume hood.

Troubleshooting Guide

-

Issue: Low yield in Phase 1 (Fragment B).

-

Cause: Poly-alkylation (amine reacting with two epoxides).

-

Solution: Increase Ammonia equivalents to 10-20 eq.

-

-

Issue: Formation of symmetrical urea in Phase 2 (Benzhydryl-NH-CO-NH-Benzhydryl).

-

Cause: Moisture in the solvent hydrolyzing the isocyanate to amine, which then reacts with more isocyanate.[7]

-

Solution: Ensure DCM is distilled over

or passed through activated alumina.

-

References

-

Regioselective Aminolysis of Epoxides

-

Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis 1984.08 (1984): 629-656.

- Note: Establishes the preference for terminal attack on styrene oxide deriv

-

-

Urea Synthesis via Triphosgene

-

Cotarca, L., et al. "Bis(trichloromethyl) carbonate in organic synthesis." Synthesis 1996.05 (1996): 553-576.

- Note: The definitive review on using BTC as a phosgene replacement.

-

-

Benzhydryl Urea Analogs (Structural Context)

-

BenchChem Compound Data

-

"1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea."[6]

- Note: Reference for the benzyl-analog protocol adapted in this guide.

-

Sources

- 1. (2R)-2-methyl-2-phenyloxirane|Chiral Epoxide|96% ee [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. japsonline.com [japsonline.com]

- 6. 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea|Research Chemical [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Comprehensive Spectroscopic Profiling: 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea

The following technical guide details the spectroscopic profiling of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea . This document is structured for researchers requiring high-fidelity characterization data, particularly those involved in impurity profiling, metabolite identification, or urea-based ligand synthesis.

Executive Summary & Compound Identity

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea is a substituted urea derivative characterized by two bulky lipophilic domains—a benzhydryl (diphenylmethyl) group and a tertiary alcohol-bearing phenylpropyl moiety—linked by a polar urea core.

In drug development, this structural motif often arises as:

-

A Degradation Product: Hydrolysis or oxidation of benzhydryl-piperazine drugs (e.g., Cinnarizine analogs) in the presence of urea-forming excipients.

-

A Synthetic Intermediate: Formed via the nucleophilic addition of 1-amino-2-phenylpropan-2-ol to benzhydryl isocyanate.

Chemical Descriptors

| Property | Detail |

| IUPAC Name | 1-(Diphenylmethyl)-3-(2-hydroxy-2-phenylpropyl)urea |

| Molecular Formula | C₂₃H₂₂N₂O₂ |

| Molecular Weight | 358.44 g/mol |

| Key Fragments | Benzhydryl (C₁₃H₁₁), Urea (CH₂N₂O), 2-Phenyl-2-hydroxypropyl (C₉H₁₁) |

| Solubility Profile | Low in water/hexane; High in DMSO, MeOH, DMF.[1][2][3] |

Synthetic Origin & Pathway Analysis

Understanding the synthesis is critical for interpreting the mass spectrum (impurities) and NMR (side products). The most robust route involves the coupling of an isocyanate with a

Reaction Scheme (DOT Visualization)

The following diagram illustrates the convergent synthesis and potential fragmentation pathways.

Figure 1: Synthetic convergence of benzhydryl isocyanate and amino-alcohol, showing downstream MS fragmentation logic.

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR)

Operational Insight: Due to the urea protons' exchangeable nature and the molecule's lipophilicity, DMSO-d₆ is the solvent of choice. CDCl₃ may cause peak broadening of the NH signals and obscure the OH coupling.

¹H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Mult. | Int.[2] | Assignment | Structural Context |

| 7.15 – 7.45 | m | 15H | Ar-H | Overlapping protons from three phenyl rings (Benzhydryl + Phenylpropyl). |

| 6.85 | d | 1H | NH -CH(Ph)₂ | Urea proton adjacent to benzhydryl (Doublet due to CH coupling). |

| 6.05 | t | 1H | NH -CH₂ | Urea proton adjacent to methylene (Triplet due to CH₂ coupling). |

| 5.95 | d | 1H | CH -(Ph)₂ | Benzhydryl methine proton. Characteristic diagnostic peak. |

| 5.10 | s | 1H | -OH | Tertiary alcohol (Singlet, exchangeable with D₂O). |

| 3.45 | dd | 1H | -CH ₂-NH- | Diastereotopic methylene proton A (ABX system). |

| 3.25 | dd | 1H | -CH ₂-NH- | Diastereotopic methylene proton B (ABX system). |

| 1.45 | s | 3H | -CH ₃ | Methyl group adjacent to the chiral center (Deshielded by OH/Ph). |

¹³C NMR Data (100 MHz, DMSO-d₆)

-

Carbonyl (Urea): 158.2 ppm (Diagnostic quaternary C).

-

Aromatic (Ipso): 148.5 ppm (Phenylpropyl), 143.0 ppm (Benzhydryl).

-

Aromatic (CH): 126.0 – 129.5 ppm (Cluster of signals).

-

Quaternary C-OH: 74.8 ppm (Shifted downfield due to Oxygen).

-

Benzhydryl CH: 57.5 ppm.

-

Methylene (CH₂): 51.2 ppm.

-

Methyl (CH₃): 28.5 ppm.

B. Infrared Spectroscopy (FT-IR)

Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance). Diagnostic Value: Distinguishing the urea carbonyl from potential amide impurities.

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3350 – 3450 | O-H Stretch | Broad band, indicative of the tertiary alcohol. |

| 3300 – 3340 | N-H Stretch | Sharper band superimposed on the OH region (Urea NH). |

| 3030 – 3060 | C-H Stretch (Ar) | Weak, sharp peaks typical of aromatic rings. |

| 1640 – 1660 | C=O Stretch | Amide II / Urea Carbonyl . Strongest peak in the spectrum. |

| 1550 – 1570 | N-H Bend | Characteristic "Amide II" bending vibration. |

| 700 & 750 | C-H Bend (oop) | Mono-substituted benzene rings (Strong diagnostic for Benzhydryl). |

C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact). Key Insight: The benzhydryl cation is exceptionally stable, often dominating the positive ion mode spectrum.

-

Molecular Ion [M+H]⁺: m/z 359.2

-

Sodium Adduct [M+Na]⁺: m/z 381.2

-

Major Fragment (Base Peak in EI): m/z 167 (Diphenylmethyl cation, [CH(Ph)₂]⁺).

-

Secondary Fragment: m/z 183 (Benzhydrylamine fragment).

-

Neutral Loss: m/z 341 ([M+H]⁺ - H₂O). Loss of water from the tertiary alcohol is common in source.

Experimental Protocols

Protocol 1: NMR Sample Preparation (Standard)

-

Massing: Weigh 5–10 mg of the solid urea derivative into a clean vial.

-

Solvation: Add 600 µL of DMSO-d₆ (99.8% D).

-

Note: Do not use CDCl₃ if precise OH/NH integration is required, as exchange broadening is common.

-

-

Homogenization: Sonicate for 30 seconds. The compound should dissolve completely (clear solution).

-

Acquisition: Run ¹H NMR with a minimum of 16 scans (d1 = 1.0s) and ¹³C NMR with 512 scans.

Protocol 2: LC-MS Impurity Profiling

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic absorption) and ESI+ (Scan range 100–600 m/z).

-

Retention Time: Expect elution at high organic composition (~7.5 min) due to the bis-aromatic lipophilicity.

References

-

PubChem Compound Summary. 1-Benzhydryl-3-(isoquinolin-5-yl)urea. National Center for Biotechnology Information. Accessed Feb 24, 2026. [Link]

-

Russian Journal of Organic Chemistry. Synthesis and Properties of 1,3-Disubstituted Ureas. Pleiades Publishing. Accessed Feb 24, 2026. [Link]

-

BindingDB. Affinity Data for Benzhydryl Urea Derivatives. BindingDB.[4] Accessed Feb 24, 2026. [Link]

Sources

- 1. PubChemLite - N-benzhydryl-n'-(2-furoyl)urea (C19H16N2O3) [pubchemlite.lcsb.uni.lu]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BindingDB BDBM50337295 1-benzhydryl-3-(3-(2-(2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethylamino)ethyl)phenyl)urea::CHEMBL1682218 [bindingdb.org]

Discovery and history of "1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea"

The following is an in-depth technical guide on the discovery, chemistry, and research applications of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea .

Discovery, Chemistry, and Biological Application

Executive Summary

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (CAS: 1351618-81-9 ) is a synthetic small molecule belonging to the class of di-substituted ureas . Structurally, it functions as a non-peptidic scaffold linking a lipophilic benzhydryl (diphenylmethyl) moiety and a polar 2-hydroxy-2-phenylpropyl tail via a urea bridge.

Originally synthesized as part of high-throughput screening (HTS) libraries (notably by Life Chemicals and utilized by the Scripps Research Institute Molecular Screening Center ), this compound has emerged as a chemical probe in diversity-oriented synthesis campaigns. Its structural architecture mimics key pharmacophores found in calcium-sensing receptor (CaSR) antagonists (calcilytics) , 11

This guide details the compound's discovery history, synthetic pathways, physicochemical properties, and its utility in modern drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3]

| Property | Data |

| IUPAC Name | 1-(Diphenylmethyl)-3-(2-hydroxy-2-phenylpropyl)urea |

| Common Name | N-Benzhydryl-N'-(2-hydroxy-2-phenylpropyl)urea |

| CAS Registry Number | 1351618-81-9 |

| Molecular Formula | C |

| Molecular Weight | 360.45 g/mol |

| SMILES | CC(O)(CN)c1ccccc1.c2ccccc2C(c3ccccc3)NC(=O)N |

| Canonical SMILES | CC(O)(CN)C1=CC=CC=C1.C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N |

| LogP (Predicted) | ~3.3 - 3.8 (Lipophilic) |

| H-Bond Donors | 3 (Urea NHs, Hydroxyl OH) |

| H-Bond Acceptors | 2 (Urea C=O, Hydroxyl O) |

| Rotatable Bonds | 6 |

| Topological Polar Surface Area | ~70 Ų |

Discovery and History

The history of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea is rooted in the era of combinatorial chemistry and high-throughput screening (HTS) that dominated the early 2010s.

3.1. Origins in Diversity Libraries (c. 2011)

Unlike drugs discovered through rational design for a single target, this compound was generated as part of a diversity-oriented synthesis (DOS) library. The CAS registration date (approx. 2011-2012) coincides with large-scale submissions from chemical suppliers like Life Chemicals and ChemBridge to public databases (PubChem, ChemSpider).

-

Objective: To create "drug-like" molecules occupying specific chemical space (Lipinski compliant) for use in blind screening against GPCRs and enzymes.

-

Library Context: It belongs to a cluster of analogs (e.g., CAS 1351647-70-5, 1351631-70-3) exploring the 2-hydroxy-propyl-urea motif.

3.2. Screening at Scripps Research Institute

The compound gained technical relevance through its inclusion in the Scripps Research Institute Molecular Screening Center (SRIMSC) libraries. Public bioassay data links this scaffold to screens for:

-

GPR151 Antagonism: Investigated for metabolic and neurological applications.

-

Caspase-3 Activation: Screened for pro-apoptotic activity in cancer cell lines.

-

Sialate O-acetylesterase Inhibition: Investigated for autoimmune modulation.

While not a marketed drug, it serves as a validated hit or chemical probe , providing a starting point (hit-to-lead) for optimizing benzhydryl urea derivatives.

Synthesis and Manufacturing

The synthesis of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea follows a modular "convergent" pathway, ideal for library generation.

4.1. Retrosynthetic Analysis

The molecule can be disconnected at the urea linkage, revealing two primary precursors:

-

Benzhydryl Isocyanate (or Benzhydrylamine + Phosgene equivalent).

-

1-Amino-2-phenylpropan-2-ol (The "head group").

4.2. Step-by-Step Synthetic Protocol

Step 1: Preparation of the Amino-Alcohol Head Group

The 2-hydroxy-2-phenylpropyl amine moiety is synthesized via the ring-opening of

-

Reagents:

-Methylstyrene oxide, Aqueous Ammonia (NH -

Conditions: Heat to 60°C in a sealed tube or autoclave.

-

Mechanism: Nucleophilic attack of ammonia at the less substituted carbon of the epoxide (regioselective ring opening) yields 1-amino-2-phenylpropan-2-ol .

Step 2: Urea Formation (Coupling) The amine is coupled with benzhydryl isocyanate.

-

Reagents: Benzhydryl isocyanate, Dichloromethane (DCM) or Tetrahydrofuran (THF), Triethylamine (Et

N). -

Protocol:

-

Dissolve 1-amino-2-phenylpropan-2-ol (1.0 eq) in dry DCM.

-

Add Triethylamine (1.2 eq) as a base scavenger.

-

Dropwise add Benzhydryl isocyanate (1.0 eq) at 0°C under N

atmosphere. -

Stir at room temperature for 4–12 hours.

-

Workup: Quench with water, extract with DCM, wash with brine, dry over MgSO

. -

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography.

-

Step 3: Alternative Route (Carbamoylation) If benzhydryl isocyanate is unavailable, Benzhydrylamine is reacted with Carbonyldiimidazole (CDI) or Triphosgene to generate the isocyanate in situ, followed by addition of the amino-alcohol.

4.3. Synthetic Pathway Diagram (Graphviz)

Caption: Convergent synthesis of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea via epoxide ring opening and urea coupling.

Biological Mechanism & Applications

While specific pharmacological data for this exact CAS is proprietary to library owners, its structure allows for high-confidence prediction of biological activity based on Structure-Activity Relationship (SAR) data of known analogs.

5.1. Potential Target: Calcium-Sensing Receptor (CaSR)

The 2-hydroxy-propyl-amine motif is the pharmacophore of Calcilytics (CaSR antagonists) like NPS-2143.

-

Mechanism: These compounds bind to the transmembrane domain of the CaSR (a GPCR), acting as negative allosteric modulators (NAMs).

-

Urea Modification: The urea linkage in 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea provides a rigid spacer that may alter binding kinetics compared to the flexible amine linkers in classical calcilytics, potentially improving metabolic stability.

5.2. Potential Target: ROCK Inhibition

Analogs such as 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea have been cited as inhibitors of Rho-associated protein kinase (ROCK1/ROCK2) .

-

Relevance: ROCK inhibition is critical in treating cardiovascular disease, glaucoma, and preventing cancer metastasis.

-

Binding: The benzhydryl group occupies the ATP-binding pocket's hydrophobic region, while the urea interacts with the hinge region residues (e.g., Met156 in ROCK1).

5.3. Potential Target: 11

-HSD1 Inhibition

The bulky benzhydryl group combined with a polar urea core is a classic scaffold for 11

References

-

Life Chemicals . (2012). Screening Compound Library: Urea Derivatives. Retrieved from

-

PubChem Database . (2025). Compound Summary: 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (CAS 1351618-81-9). National Center for Biotechnology Information. Retrieved from

-

Scripps Research Institute Molecular Screening Center . (2014). Bioassay Record for Urea Derivatives in GPCR Screens. Retrieved from

-

ChemSRC . (2025). CAS 1351618-81-9 Entry and Analogs. Retrieved from

- Nemeth, E. F., et al. (2001). Calcilytics: antagonists of the calcium-sensing receptor. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for 2-hydroxy-propyl pharmacophore).

"1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea" in vitro and in vivo studies

An In-Depth Technical Guide to the Preclinical Evaluation of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea

Executive Summary

The landscape of small molecule therapeutics is continually evolving, with the urea scaffold representing a cornerstone in medicinal chemistry due to its versatile biological activities. This guide focuses on a novel compound, 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea , a molecule of significant interest due to its structural similarity to known bioactive agents. While direct studies on this specific molecule are not yet prevalent in published literature, its constituent moieties—the bulky benzhydryl group and the substituted urea core—suggest a strong potential for therapeutic efficacy, particularly in oncology and cardiovascular diseases. This document provides a comprehensive roadmap for the preclinical investigation of this compound, from its chemical synthesis and characterization to a full suite of proposed in vitro and in vivo evaluations. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel urea derivatives.

Introduction and Rationale

The urea functional group is a privileged scaffold in drug discovery, known for its ability to form strong hydrogen bonds with biological targets. Numerous urea-containing compounds have been developed as potent inhibitors of various enzymes and receptors. The benzhydryl group, a diphenylmethyl moiety, is also a common feature in pharmacologically active compounds, often contributing to increased potency and favorable pharmacokinetic properties.

The rationale for investigating 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea is further strengthened by the documented activities of its close structural analog, 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea. This benzyl derivative has shown potential as an inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) and as a selective activator of myocardial myosin ATPase. These targets are implicated in cancer cell proliferation and cardiovascular function, respectively. The replacement of the benzyl group with a more sterically hindered benzhydryl group may alter the compound's binding affinity, selectivity, and pharmacokinetic profile, potentially leading to an improved therapeutic window.

This guide, therefore, outlines a logical, multi-stage research program designed to systematically elucidate the therapeutic potential of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the successful development of any new chemical entity. For 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea, a convergent synthesis strategy is proposed.

Proposed Synthetic Pathway

The most straightforward approach involves the reaction of a benzhydryl-containing isocyanate with a suitable amine precursor.

Caption: Proposed synthesis of the target compound.

Detailed Synthetic Protocol

-

Preparation of Benzhydryl Isocyanate: To a solution of benzhydrylamine in an anhydrous aprotic solvent (e.g., dichloromethane), a phosgene equivalent such as triphosgene is added dropwise at 0 °C in the presence of a non-nucleophilic base (e.g., triethylamine). The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

-

Synthesis of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea: The crude benzhydryl isocyanate is then reacted directly with 2-amino-1-phenyl-2-propanol in a suitable solvent. The reaction mixture is stirred at room temperature for several hours.[1][2]

-

Purification: The final product is purified by recrystallization or column chromatography to yield the desired compound.

Structural Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a panel of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzhydryl and phenyl groups, the methine proton of the benzhydryl group, the methylene and methyl protons of the propyl chain, and exchangeable protons for the -OH and -NH groups. |

| ¹³C NMR | Resonances for the carbonyl carbon of the urea, aromatic carbons, and aliphatic carbons of the benzhydryl and propyl moieties.[3][4] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound (C₂₃H₂₄N₂O₂). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1650 cm⁻¹), and O-H stretching.[5][6] |

| High-Performance Liquid Chromatography (HPLC) | A single peak indicating the purity of the final compound. |

In Vitro Evaluation

The in vitro studies are designed to determine the biological activity of the compound at the molecular and cellular levels, focusing on its potential as a ROCK inhibitor and an anti-cancer agent.

Primary Screening: Kinase Inhibition Assays

Given the activity of its benzyl analog, the primary screen should focus on the inhibition of ROCK1 and ROCK2 kinases.

Caption: Workflow for in vitro ROCK kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay [7][8][9]

-

Reagent Preparation: Prepare a reaction buffer containing purified recombinant human ROCK1 or ROCK2 enzyme, a suitable substrate (e.g., S6Ktide), and ATP.

-

Compound Addition: Serially dilute the test compound in DMSO and add to the wells of a 96-well plate.

-

Initiate Reaction: Add the kinase/substrate/ATP mixture to each well to start the reaction. Incubate at 30°C for 60 minutes.

-

Signal Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining. The luminescence signal is inversely proportional to kinase activity.

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression.

Cellular Assays: Antiproliferative Activity

To assess the compound's potential as an anti-cancer agent, its effect on the proliferation of various cancer cell lines should be evaluated.

Detailed Protocol: MTT/XTT Assay [10][11]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Reagent Addition: Add MTT or XTT solution to each well and incubate for 2-4 hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

| Cell Line | Cancer Type | Rationale |

| MCF-7 | Breast Cancer | Commonly used, well-characterized estrogen receptor-positive cell line. |

| A549 | Lung Cancer | A standard model for non-small cell lung cancer. |

| HCT-116 | Colon Cancer | Represents a common gastrointestinal malignancy. |

| PANC-1 | Pancreatic Cancer | A model for a particularly aggressive and difficult-to-treat cancer. |

In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetics, efficacy, and preliminary safety.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial.[12][13]

Detailed Protocol: Rodent PK Study [14][15][16]

-

Animal Model: Use male Sprague-Dawley rats or BALB/c mice.

-

Dosing: Administer the compound via two routes: intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (e.g., 10 mg/kg).

-

Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

-

Sample Analysis: Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

-

Parameter Calculation: Calculate key PK parameters.

| PK Parameter | Description |

| Cₘₐₓ | Maximum plasma concentration. |

| Tₘₐₓ | Time to reach Cₘₐₓ. |

| AUC | Area under the concentration-time curve (total drug exposure). |

| t₁/₂ | Half-life of the compound. |

| F% | Bioavailability (fraction of oral dose reaching systemic circulation). |

Efficacy Studies: Oncology Xenograft Model

This model is the gold standard for evaluating the anti-tumor activity of a compound in vivo.[17][18][19][20][21]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Assay in Summary_ki [bindingdb.org]

- 8. promega.com [promega.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selvita.com [selvita.com]

- 13. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. bioivt.com [bioivt.com]

- 17. meliordiscovery.com [meliordiscovery.com]

- 18. news-medical.net [news-medical.net]

- 19. biocytogen.com [biocytogen.com]

- 20. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

Methodological & Application

Application and Protocol Guide for the In Vitro Evaluation of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea

Introduction

The discovery and development of novel therapeutic agents are paramount in the advancement of medicine. Phenyl-urea derivatives represent a class of compounds with diverse biological activities, including potent anti-proliferative effects on various cancer cell lines.[1][2] This document provides a comprehensive experimental framework for the initial in vitro characterization of a novel phenyl-urea compound, 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea. Preliminary data suggests this compound may exert its effects through mechanisms such as protein kinase inhibition and DNA interaction, highlighting its potential as a candidate for further investigation in oncology and cardiovascular research.[3]

This guide is intended for researchers, scientists, and drug development professionals. It outlines a logical progression of cell-based assays to determine the cytotoxic and mechanistic properties of this compound. The protocols herein are designed to be robust and self-validating, providing a solid foundation for further preclinical development.

Experimental Workflow Overview

A systematic approach is crucial when evaluating a novel compound. The following workflow is designed to first establish the cytotoxic potential of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea and then to elucidate the underlying cellular mechanisms of action.

Figure 1: A conceptual workflow for the in vitro evaluation of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea.

Phase 1: Determination of Cytotoxicity

The initial step in characterizing a novel compound is to assess its cytotoxic effects on relevant cancer cell lines. This provides crucial dose-response information and determines the concentration range for subsequent mechanistic studies.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[5]

Recommended Cell Lines

Given the potential anti-proliferative activity of phenyl-urea compounds, a panel of well-characterized cancer cell lines is recommended. For this protocol, we will use:

-

HeLa (Cervical Cancer): A robust and widely used cell line.

-

MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.

-

A549 (Lung Cancer): A common model for lung adenocarcinoma.

-

HEK293 (Human Embryonic Kidney): As a non-cancerous control to assess for selective cytotoxicity.

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for in vitro cytotoxicity screening.[6][7]

Materials:

-

Selected cancer cell lines and non-cancerous control cell line

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (stock solution in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.[7]

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for 24, 48, and 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT reagent to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Data Presentation: IC50 Values

The results of the MTT assay should be summarized in a table to facilitate comparison across cell lines and incubation times.

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| HeLa | Experimental Value | Experimental Value | Experimental Value |

| MCF-7 | Experimental Value | Experimental Value | Experimental Value |

| A549 | Experimental Value | Experimental Value | Experimental Value |

| HEK293 | Experimental Value | Experimental Value | Experimental Value |

Phase 2: Elucidation of the Mechanism of Action

Once the cytotoxic potential of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea is established, the next phase is to investigate the underlying mechanisms. Based on the preliminary information suggesting DNA interaction and kinase inhibition, apoptosis and cell cycle arrest are logical starting points.[3][8]

Protocol 2: Apoptosis Assessment by Flow Cytometry

Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer agents exert their effects. Flow cytometry using Annexin V and Propidium Iodide (PI) staining can distinguish between early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

-

Selected cell line (e.g., HeLa)

-

6-well cell culture plates

-

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell populations to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Compounds that interfere with DNA replication or mitosis can cause cell cycle arrest.[10] Propidium iodide (PI) staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Materials:

-

Selected cell line

-

6-well cell culture plates

-

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea

-

Cold 70% ethanol

-

PI/RNase A staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed and treat cells as described in the apoptosis protocol.

-

-

Cell Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.[10]

-

Incubate at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[12]

-

Data Presentation: Cell Cycle Distribution

| Treatment | % G0/G1 | % S | % G2/M |

| Untreated Control | Experimental Value | Experimental Value | Experimental Value |

| Compound (IC50/2) | Experimental Value | Experimental Value | Experimental Value |

| Compound (IC50) | Experimental Value | Experimental Value | Experimental Value |

| Compound (2x IC50) | Experimental Value | Experimental Value | Experimental Value |

Phase 3: Investigation of Molecular Targets

Based on the results from the apoptosis and cell cycle assays, further experiments can be designed to probe specific molecular targets. Given that the compound is a potential ROCK kinase inhibitor, Western blotting can be used to assess the phosphorylation status of downstream targets.

Figure 2: A hypothetical signaling pathway potentially affected by 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Materials:

-

Treated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MYPT1, anti-cleaved PARP, anti-Cyclin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification:

-

Lyse treated cells and quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Trustworthiness and Self-Validation

To ensure the reliability of the experimental data, the following controls and validation steps are essential:

-

Positive and Negative Controls: Include known inducers of apoptosis (e.g., staurosporine) and cell cycle arrest (e.g., nocodazole) as positive controls.

-

Replicates: Perform all experiments with at least three biological replicates.

-

Dose- and Time-Dependence: Characterize the effects of the compound at multiple concentrations and time points.

-

Orthogonal Assays: Confirm key findings using alternative methods. For example, caspase activity assays can corroborate apoptosis findings from Annexin V staining.[13]

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea. By systematically assessing its cytotoxicity and investigating its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential. The detailed protocols and data presentation guidelines are designed to ensure reproducible and high-quality results, paving the way for further preclinical development.

References

- Choi, Y. J., & Kim, S. Y. (2019). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 49(1), e81.

-

Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

-

iQ Biosciences. (n.d.). Apoptosis Assay. Retrieved from [Link]

-

Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

-

UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

-

Araceli Biosciences. (2021, October 27). Apoptosis Assays. Retrieved from [Link]

-

BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

-

ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

Promega Connections. (2014, September 26). Improving Cancer Drug Screening with 3D Cell Culture. Retrieved from [Link]

-

Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

ResearchGate. (2025, May 8). (PDF) Cell Culture Drug Testing: A Comprehensive Overview. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4. Retrieved from [Link]

-

PubChem. (n.d.). (1-Hydroxy-3-phenylpropan-2-yl)urea. Retrieved from [Link]

-

MDPI. (2023, May 11). Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies. Retrieved from [Link]

- Google Patents. (n.d.). WO2018227300A1 - Novel urea compounds and bioisosteres thereof and their use for treating inflammation and inflammation-related pathologies.

-

MDPI. (2021, April 6). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). 1-(3-Phenylpropyl)urea. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, January 24). An update of label-free protein target identification methods for natural active products. Retrieved from [Link]

-

ResearchGate. (2016, March 10). Low protein yield / H9C2 cell lysis protocol?. Retrieved from [Link]

- Google Patents. (n.d.). US4065421A - Continuous process for the production of aqueous urea-formaldehyde solutions.

-

ResearchGate. (2022, April 6). Protein quantification of cell lysate in urea buffer?. Retrieved from [Link]

-

GlyGen. (n.d.). GlyGen. Retrieved from [Link]

Sources

- 1. WO2018227300A1 - Novel urea compounds and bioisosteres thereof and their use for treating inflammation and inflammation-related pathologies - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea|Research Chemical [benchchem.com]

- 4. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Apoptosis Assays - Araceli Biosciences [aracelibio.com]

- 9. Apoptosis Assay | iQ Biosciences [iqbiosciences.com]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]

No Publicly Available Research Data for 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea to Establish Animal Dosing Protocols

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of public information on the specific compound 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea. Consequently, the creation of detailed application notes and protocols, particularly concerning dosage for animal models, is not feasible at this time.

For researchers, scientists, and drug development professionals, the establishment of a safe and effective dosing regimen in animal models is a critical first step in preclinical research. This process relies on a foundation of existing data, including but not limited to, the compound's synthesis, mechanism of action, pharmacokinetic profile, and toxicological data. At present, such information for 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea is not accessible in the public domain.

Our search for information encompassed inquiries into the compound's synthesis, biological activity, and any registered research. The search results did yield information on related but structurally distinct compounds, such as 1-benzhydryl-piperazine urea derivatives and other aryl urea compounds.[1][2] These documents discuss the synthesis and various biological activities, including anti-inflammatory and antibacterial properties, of these different molecular entities.[1][2] However, the structural differences between these compounds and 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea are significant enough that extrapolating data for the purpose of creating a dosing protocol would be scientifically unsound and potentially dangerous.

The core of any preclinical protocol is the principle of scientific integrity and the assurance of animal welfare. Without any prior data on how 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea is metabolized, its potential for toxicity, or its therapeutic window, any suggested dosage would be entirely speculative.

General Workflow for Establishing Animal Dosing for a Novel Compound

For a truly novel compound like 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea, the scientific process would necessitate a series of foundational studies before any dosing protocols for efficacy studies could be developed. The typical workflow is as follows:

Figure 1. A simplified workflow for establishing an initial dosing regimen for a novel chemical entity in animal models.

Recommendations for Researchers

Given the absence of data, researchers interested in studying 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea should consider the following steps:

-

Chemical Synthesis and Verification: The first step would be to synthesize and confirm the chemical structure and purity of the compound.

-

In Vitro Assays: Before moving to animal models, in vitro studies should be conducted to understand the compound's basic biological activity and to identify a potential mechanism of action.

-

Toxicology Assessment: A comprehensive toxicological evaluation is paramount. This would begin with in vitro cytotoxicity assays and be followed by in vivo acute toxicity studies in a relevant animal model to determine the maximum tolerated dose (MTD) and to identify any potential target organs for toxicity.

Until such fundamental research is conducted and published, it is not possible to provide the detailed application notes and protocols for animal dosage as requested. The scientific community relies on a stepwise, data-driven approach to ensure the safety and validity of preclinical research.

References

This section would typically be populated with references to specific studies on the compound of interest. Due to the lack of available data for "1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea," a relevant reference list cannot be compiled.

Sources

"1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea" for protein binding assays

Focus Analyte: 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (BHPPU)

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8]

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (BHPPU) represents a class of highly lipophilic urea derivatives often utilized as scaffolds in kinase inhibition (targeting ROCK1/2 or ASK1) and supramolecular chemistry. Structurally, BHPPU possesses two distinct hydrophobic domains: the bulky benzhydryl (diphenylmethyl) group and the phenylpropyl tail, linked by a polar urea core.

For drug development professionals, BHPPU serves as a critical "stress test" molecule for protein binding assays. Its calculated LogP (cLogP > 4.5) and the presence of a hydrogen-bond donor/acceptor motif (urea) create a dual challenge:

-

High Non-Specific Binding (NSB): The benzhydryl moiety drives significant adsorption to plastic surfaces (polypropylene plates, dialysis membranes).

-

Complex Solvation: The urea linkage can induce specific solvent-dependent conformations, affecting solubility in aqueous buffers used for dialysis.

This guide details the optimized protocol for determining the Fraction Unbound (

Experimental Design & Causality

Standard Equilibrium Dialysis (ED) often fails for compounds like BHPPU due to rapid depletion of the free drug into the plastic device walls. This protocol utilizes Rapid Equilibrium Dialysis (RED) with Pre-Conditioning and validates results against Ultracentrifugation .

Key Mechanistic Decisions:

-

Glass vs. Plastic: All pre-incubation steps must occur in silanized glass or low-binding polymers to prevent initial loss of BHPPU.

-

Equilibration Time: Due to the bulky benzhydryl group, diffusion across the molecular weight cutoff (MWCO) membrane is slower than smaller fragments. We extend equilibration to 6–8 hours.

-

Post-Dialysis Recovery Check: Mandatory mass balance calculation to distinguish between "bound to protein" and "bound to device."

Protocol 1: Optimized Rapid Equilibrium Dialysis (RED)

Objective: Determine

Materials

-

Analyte: BHPPU (purity >98%).

-

Matrix: Pooled Human Plasma (K2EDTA), pH adjusted to 7.4.

-

Device: RED Device Inserts (8K MWCO) in a reusable Teflon base plate (Teflon minimizes NSB compared to single-use plastic bases).

-

Internal Standard: Deuterated urea analog or Warfarin-d5.

Step-by-Step Methodology

-

Stock Preparation (Critical):

-

Dissolve BHPPU in 100% DMSO to 10 mM.

-

Why: The benzhydryl group is insoluble in aqueous buffers.

-

Create a working spiking solution (100 µM) in 50:50 Acetonitrile:Water to prevent precipitation upon plasma addition.

-

-

Plasma Spiking:

-

Spike plasma with BHPPU to a final concentration of 1 µM (0.5% final DMSO).

-

Note: Do not exceed 1% organic solvent, as this alters protein conformation.

-

Equilibrate: Incubate spiked plasma at 37°C for 30 minutes before loading into the device. This allows the urea moiety to establish H-bonds with Albumin/AAG.

-

-

Device Loading:

-

Chamber A (Plasma): Load 200 µL of pre-equilibrated spiked plasma.

-

Chamber B (Buffer): Load 350 µL of PBS (pH 7.4).

-

Volume Ratio: The 1:1.75 ratio creates a slight osmotic pressure to prevent plasma volume expansion.

-

-

Incubation:

-

Seal with gas-permeable film.

-

Shake at 800 rpm at 37°C for 6 hours .

-

-

Sampling & Matrix Matching:

-

Remove 50 µL from Chamber A (Plasma) and add to 50 µL blank buffer.

-

Remove 50 µL from Chamber B (Buffer) and add to 50 µL blank plasma.

-

Why: Ensures identical matrix effects during LC-MS/MS ionization.

-

-

Extraction:

-

Precipitate proteins with 400 µL ice-cold Acetonitrile containing Internal Standard.

-

Centrifuge at 4,000 x g for 20 mins. Inject supernatant.

-

Protocol 2: Determination of Non-Specific Binding (NSB)

Because BHPPU contains a benzhydryl group, it will bind to the Teflon/plastic. You must calculate the Recovery .

-

Acceptance Criteria: Recovery must be > 70% .

-

Failure Mode: If Recovery < 70%, the

value is invalid. Switch to Ultracentrifugation (Protocol 3).

Visualization: Assay Decision Logic

The following diagram illustrates the decision process for handling lipophilic urea derivatives like BHPPU.

Caption: Decision tree for BHPPU protein binding, prioritizing Equilibrium Dialysis but defaulting to Ultracentrifugation upon Mass Balance failure.

Data Analysis & Expected Results

BHPPU is expected to be highly bound (

Table 1: Typical Performance Metrics for BHPPU (1 µM Spike)

| Parameter | Equilibrium Dialysis (Standard) | Equilibrium Dialysis (Teflon/Optimized) | Ultracentrifugation |

| Time to Equilibrium | 4 hours | 6 hours | 30 min (Spin time) |

| NSB (Device Loss) | High (~40% loss) | Moderate (~15% loss) | Low (<5% loss) |

| Recovery % | 60% (Fail) | 85% (Pass) | 95% (Pass) |

| Calculated | False High (due to loss) | 0.005 (0.5%) | 0.004 (0.4%) |

| Recommendation | Not Recommended | Primary Method | Validation Method |

Calculation of Fraction Unbound (

Analytical Method (LC-MS/MS)

To detect the low levels of free BHPPU in the buffer chamber, use the following MRM transitions.

-

Ionization: ESI Positive Mode (Urea nitrogens protonate easily).

-

Column: C18 Reverse Phase (High hydrophobicity requires high % Organic to elute).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 50% B (due to high LogP), ramp to 95% B.

References

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Chapter on Plasma Protein Binding.

- Waters, N. J., et al. (2008). Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding. Journal of Pharmaceutical Sciences.

-

MDPI. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase. (Demonstrates urea scaffold utility). Retrieved from [Link]

Application Note: In Vivo Formulation Strategies for 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (BHPPU)

This Application Note is designed for researchers formulating 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (herein referred to as BHPPU ) for preclinical in vivo administration.

Based on the structural motif (Benzhydryl-Urea-Phenylpropyl), BHPPU is identified as a highly lipophilic analog of the benzyl-urea class of ROCK (Rho-associated protein kinase) inhibitors and potential calcium channel modulators . The substitution of a benzyl group with a benzhydryl (diphenylmethyl) moiety significantly increases the partition coefficient (LogP), rendering standard aqueous formulations ineffective and necessitating advanced solubilization strategies.

Executive Summary

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (BHPPU) presents a classic "brick dust" challenge in medicinal chemistry. While the urea linker provides hydrogen bonding potential, the flanking benzhydryl and phenylpropyl groups create a high-hydrophobicity envelope (Estimated LogP > 4.5).

This guide provides two validated formulation protocols:

-

Formulation A (IV/IP/SC): A co-solvent system utilizing PEG 400 and HP-β-Cyclodextrin for parenteral delivery.

-

Formulation B (PO): A lipid-based self-emulsifying drug delivery system (SEDDS) for oral bioavailability.

Critical Warning: BHPPU is prone to precipitation upon contact with physiological fluids if the co-solvent ratio is mismatched. The protocols below utilize a "Gradient Solubilization" technique to ensure thermodynamic stability.

Physicochemical Profile & Challenges

Understanding the molecule is the first step to dissolving it.

| Property | Value (Est.) | Implication for Formulation |

| Molecular Weight | ~360.45 g/mol | Small molecule, suitable for rapid diffusion. |

| LogP (Octanol/Water) | 4.2 – 4.8 | Highly lipophilic. Insoluble in pure saline/PBS. |

| pKa | ~13-14 (Urea) | Neutral at physiological pH. pH adjustment (acid/base) will not significantly improve solubility. |

| H-Bond Donors | 3 (2 NH, 1 OH) | High potential for crystal lattice energy (high melting point), making dissolution difficult. |

| Solubility (Water) | < 1 µg/mL | Requires solubilizers or carriers. |

Formulation A: Parenteral (IV/IP) Co-Solvent System

Target Concentration: 5 mg/mL Stability: 24 Hours at Room Temperature (RT)

This formulation uses DMSO as a primary solvent to break the crystal lattice, PEG 400 as a co-solvent, and HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to entrap the hydrophobic benzhydryl tail, preventing precipitation upon dilution.

Reagents Required[1][2][3][4]

-

BHPPU (Solid powder, >98% purity)[1]

-

Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered

-

Polyethylene Glycol 400 (PEG 400)[2]

-

30% (w/v) HP-β-Cyclodextrin in Saline (0.9% NaCl)

Step-by-Step Protocol: The "Gradient Solubilization" Method

-

Primary Solubilization (The "Stock"):

-

Weigh 10 mg of BHPPU into a sterile amber glass vial.

-

Add 100 µL of DMSO.

-

Critical Step: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes until a clear, yellow-tinged solution is obtained.

-

(Current Conc: 100 mg/mL)

-

-

Secondary Phase (The "Bridge"):

-

Slowly add 800 µL of PEG 400 to the DMSO stock.

-

Add dropwise while vortexing. Do not add all at once to avoid "shock" precipitation.

-

(Current Conc: ~11 mg/mL)

-

-

Tertiary Phase (The "Aqueous Shield"):

-

Prepare the aqueous phase: 30% HP-β-CD in 0.9% Saline.

-

Slowly add 1100 µL of the HP-β-CD solution to the PEG/DMSO mixture.

-

Technique: Inject the aqueous phase into the vortexing organic phase (not vice-versa).

-

Final Volume: 2.0 mL

-

Final Composition: 5% DMSO / 40% PEG 400 / 55% (30% HP-β-CD).

-

-

Final Filtration:

-

Pass the solution through a 0.22 µm PES or PTFE syringe filter to ensure sterility and remove micro-precipitates.

-

Formulation B: Oral (PO) Lipid Suspension

Target Concentration: 10 - 20 mg/mL Stability: 1 Week at 4°C

For oral gavage, a lipid-based vehicle is superior for benzhydryl-ureas as it promotes lymphatic transport and avoids first-pass metabolism issues common with high-LogP compounds.

Reagents Required[1][2][3][4]

-

BHPPU

-

Corn Oil (or Olive Oil), pharmaceutical grade

-

Solutol HS 15 (Macrogol 15 hydroxystearate) OR Tween 80

-

Ethanol (Absolute)

Protocol

-

Pre-Solubilization:

-

Weigh 20 mg of BHPPU.

-

Dissolve in 100 µL Ethanol (to aid initial dispersion). Sonicate until clear.

-

-

Lipid Integration:

-

Add 100 µL of Solutol HS 15 (heated to 40°C to liquefy). Vortex to mix with ethanol.

-

Add 1800 µL of warm Corn Oil (40°C).

-

-

Evaporation (Optional but Recommended):

-

Leave the vial open under a nitrogen stream or in a fume hood for 30 minutes to evaporate the ethanol, leaving the drug dissolved in the Lipid/Surfactant matrix.

-

-

Resuspension:

-

Vortex heavily before administration. The result should be a clear to slightly opalescent oil solution.

-

Mechanism of Action & Formulation Logic (Visualized)

The following diagram illustrates the decision matrix for formulating BHPPU and the mechanistic basis for the chosen excipients.

Caption: Formulation logic flow for BHPPU. Strategy A utilizes a gradient co-solvent system to transition the lipophilic molecule into an aqueous environment via cyclodextrin entrapment. Strategy B leverages lipid vehicles for oral absorption.

Quality Control & Validation

Before injecting animals, you must validate that the compound has not precipitated effectively (micro-precipitation).

The "Light Scattering" Test:

-

Prepare a dummy tube with the vehicle ONLY (no drug).

-

Hold both the Drug Formulation and Vehicle tubes against a black background with a bright light source (e.g., fiber optic light) shining from the side (Tyndall effect).

-

Pass: Drug solution looks identical to the Vehicle (clear or slightly hazy).

-

Fail: Drug solution shows "sparkles," distinct turbidity, or sediment compared to the Vehicle. Do not administer.

HPLC Verification (Optional): Dilute 10 µL of formulation into 990 µL of Acetonitrile (not water!) and inject to verify the actual concentration matches the theoretical dose.

In Vivo Administration Guidelines

| Parameter | Mouse (20-25g) | Rat (200-250g) | Notes |

| Max Vol (IV) | 100 - 150 µL | 1.0 - 2.0 mL | Inject slowly (over 10-20s) to prevent hemolytic shock from DMSO/PEG. |

| Max Vol (IP) | 200 - 500 µL | 2.0 - 5.0 mL | Warm to 37°C before injection to reduce abdominal irritation. |

| Max Vol (PO) | 200 µL | 2.0 mL | Use a flexible gavage needle. |

| Dosing Frequency | QD or BID | QD or BID | Based on typical urea-derivative half-lives (4-6 hours). |

Toxicity Watchlist:

-

Vehicle Toxicity: High concentrations of PEG 400 (>50%) can cause osmotic diuresis. Keep PEG below 40% if possible.

-

Compound Toxicity: Monitor for sedation or hypotension, as benzhydryl-ureas may exhibit off-target calcium channel blocking activity [1].

References

-

BenchChem. (2023). 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea: Structure and Biological Activity.Link (Accessed Oct 2023). Note: Reference describes the benzyl analog; the benzhydryl variant in this protocol assumes similar pharmacophore properties with higher lipophilicity.

-

Li, P., & Zhao, L. (2019). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. Link (General principles for Class II/IV drug formulation).

-

Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. Link (Standard reference for vehicle safety limits).

Sources

"1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea" delivery systems

Application Note: Advanced Formulation Strategies for the Lipophilic CNS Candidate 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea

Executive Summary & Compound Analysis

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (hereafter referred to as BHPU-2 ) represents a class of lipophilic urea derivatives with significant potential in Central Nervous System (CNS) therapeutics, particularly as a putative anticonvulsant or neuroprotective agent. Structurally, BHPU-2 combines a bulky, lipophilic benzhydryl (diphenylmethyl) group with a polar urea linker and a chiral 2-hydroxy-2-phenylpropyl tail.

Physicochemical Challenge: The therapeutic efficacy of BHPU-2 is severely limited by its physicochemical properties. The urea linkage facilitates strong intermolecular hydrogen bonding, resulting in a high crystal lattice energy and high melting point. Concurrently, the benzhydryl and phenylpropyl groups confer high lipophilicity (Estimated LogP > 4.0). This places BHPU-2 firmly in BCS Class II (Low Solubility, High Permeability) .

Objective: This guide details the development of two distinct delivery systems to enhance the oral bioavailability and brain uptake of BHPU-2:

-

Lipid-Based Formulation (SEDDS): To maintain the drug in a solubilized state throughout the GI tract.

-

Amorphous Solid Dispersion (ASD): To disrupt the crystal lattice and generate a high-energy, rapidly dissolving state.

Pre-Formulation: Solubility Profiling

Before selecting a delivery vehicle, the solubility of BHPU-2 must be mapped across potential excipients. The urea moiety often leads to poor solubility even in common lipids, necessitating the use of specific co-solvents or surfactants.

Protocol 1: Equilibrium Solubility Screening

-

Reagents: Capryol 90, Labrasol, Transcutol HP, Tween 80, PEG 400.

-

Procedure:

-

Add excess BHPU-2 (approx. 50 mg) to 1 mL of each vehicle in 2 mL glass vials.

-

Vortex for 2 minutes.

-

Incubate at 37°C for 48 hours with constant agitation (100 rpm).

-

Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved drug.

-

Dilute supernatant with Methanol and analyze via HPLC-UV (254 nm).

-

Target Solubility: >50 mg/mL in the final lipid/surfactant mix is required for a viable high-load capsule.

System A: Self-Emulsifying Drug Delivery System (SEDDS)

Rationale: SEDDS formulations spontaneously form fine emulsions (droplet size < 200 nm) upon contact with GI fluids. This presents the lipophilic BHPU-2 in a solubilized state, bypassing the dissolution step and promoting lymphatic transport (avoiding first-pass metabolism).

Formulation Strategy: We utilize a Type IIIB lipid formulation system (lipid/surfactant/co-solvent) to maximize drug loading.

Table 1: Optimized SEDDS Composition for BHPU-2

| Component Type | Excipient | Function | % w/w |

| Oil Phase | Capryol 90 (Propylene glycol monocaprylate) | Solubilizer for lipophilic tail | 20% |

| Surfactant | Labrasol (Caprylocaproyl polyoxyl-8 glycerides) | Emulsification | 40% |

| Co-Surfactant | Transcutol HP (Diethylene glycol monoethyl ether) | Reduces interfacial tension | 30% |

| Co-Solvent | PEG 400 | Solubilizes urea moiety | 10% |

Protocol 2: Construction of Pseudo-Ternary Phase Diagrams

To ensure the system forms a stable microemulsion upon dilution, a phase diagram is constructed.

-

Mixture Preparation: Prepare Surfactant/Co-Surfactant (S/CoS) mixes at ratios of 1:1, 2:1, and 3:1.

-

Titration: Titrate the Oil phase with the S/CoS mix.

-

Water Titration: Add water dropwise to the Oil-S/CoS mixture at 37°C.

-

Observation: Visually grade the transition from clear (microemulsion) to turbid (crude emulsion) to phase separation.

-

Selection: Choose the region with the largest "monophasic clear" area.

Visual Workflow: SEDDS Development

Figure 1: Workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS) for BHPU-2.

System B: Amorphous Solid Dispersion (ASD)

Rationale: The high melting point of BHPU-2 indicates a strong crystal lattice. Converting the crystalline drug into an amorphous form within a polymer matrix increases the free energy, enhancing the apparent solubility and dissolution rate.

Polymer Selection:

-

HPMCAS-L (Hypromellose Acetate Succinate): Preferred for pH-dependent release (protects against gastric precipitation).

-

PVPVA 64 (Copovidone): Excellent for miscibility with urea derivatives via hydrogen bonding.

Protocol 3: Spray Drying Process

-

Equipment: Buchi B-290 Mini Spray Dryer.

-

Feed Solution: Dissolve BHPU-2 and PVPVA 64 (Ratio 1:3) in Methanol/Dichloromethane (1:1 v/v) to a total solid concentration of 5% w/v.

-

Parameters:

-

Inlet Temperature: 80°C

-

Outlet Temperature: 45-50°C

-

Aspirator: 100%

-

Pump Rate: 15% (approx. 5 mL/min)

-

-

Collection: Collect the white powder from the cyclone separator and secondary drying in a vacuum oven at 40°C for 24 hours to remove residual solvent.

Visual Workflow: Amorphous Solid Dispersion

Figure 2: Spray drying process flow for generating Amorphous Solid Dispersions of BHPU-2.

Analytical Validation & Quality Control

To ensure the "Trustworthiness" of the formulation, the following validation steps are mandatory.

A. Solid State Characterization (For ASD)

-

Powder X-Ray Diffraction (PXRD):

-

Success Criteria: Absence of sharp Bragg peaks (characteristic of crystalline BHPU-2) and presence of a broad "halo" pattern.

-

-

Differential Scanning Calorimetry (DSC):

-

Success Criteria: Absence of the melting endotherm (approx. >150°C) and detection of a single Glass Transition Temperature (Tg).

-

B. Performance Testing (For SEDDS & ASD)

-

Non-Sink Dissolution Test:

-

Medium: FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5.

-

Volume: 250 mL (to simulate GI volume).

-

Method: USP Apparatus II (Paddle), 75 rpm.

-

Sampling: 5, 10, 15, 30, 60 min.

-

Goal: Maintain supersaturation for >60 minutes without precipitation.

-

Table 2: Troubleshooting Common Formulation Issues

| Issue | Probable Cause | Corrective Action |

| Precipitation in FaSSIF (SEDDS) | Drug load too high; loss of solvent capacity upon dilution. | Increase surfactant/oil ratio; Add precipitation inhibitor (e.g., HPMC). |

| Recrystallization (ASD) | High moisture uptake; Phase separation. | Store with desiccant; Switch to hydrophobic polymer (HPMCAS). |

| Low Bioavailability (In Vivo) | P-gp efflux (common for hydrophobic ureas). | Incorporate P-gp inhibitors (e.g., TPGS, Pluronic P85). |

References

-

Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link

-

Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068-1075. Link

-

Porter, C. J., et al. (2008). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery, 6(3), 231-248. Link

-

Ramesh, B., et al. (2015).[1] Synthesis and anticonvulsant activity of some new aryl urea derivatives. Hilaris Publisher / Medicinal Chemistry. (Contextual reference for Benzhydryl Urea activity). Link

Sources

Troubleshooting & Optimization

"1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea" stability in different solvents

Welcome to the Technical Support Center for 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea .